
1-Chlorotetradecane-D29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorotetradecane-D29, also known as 1-Chlorotetradecane, is an organic compound with the molecular formula C14H29Cl. It is a chlorinated derivative of tetradecane, a long-chain alkane. This compound is used in various chemical processes and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chlorotetradecane can be synthesized through the chlorination of tetradecane. One common method involves the reaction of tetradecanol with hydrogen chloride in the presence of a catalyst such as N-n-octylalkylpyridinium chloride. The reaction is typically carried out at a temperature of 150°C for about 7.5 hours, resulting in a high yield of 1-Chlorotetradecane .
Industrial Production Methods: In industrial settings, the production of 1-Chlorotetradecane follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient removal of by-products to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chlorotetradecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: It can be reduced to form tetradecane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed:
Substitution: Formation of various substituted tetradecanes.
Oxidation: Formation of tetradecanol or tetradecanoic acid.
Reduction: Formation of tetradecane.
Applications De Recherche Scientifique
1-Chlorotetradecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in studies involving lipid metabolism and membrane structure.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chlorotetradecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new compounds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
1-Chlorotetradecane can be compared with other chlorinated alkanes such as:
1-Chlorododecane (C12H25Cl): Similar in structure but with a shorter carbon chain.
1-Chlorohexadecane (C16H33Cl): Similar in structure but with a longer carbon chain.
Uniqueness: 1-Chlorotetradecane is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where shorter or longer chain compounds may not be as effective.
Conclusion
1-Chlorotetradecane-D29 is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable intermediate in various chemical processes. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its potential for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C14H29Cl |
|---|---|
Poids moléculaire |
262.01 g/mol |
Nom IUPAC |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane |
InChI |
InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
Clé InChI |
RNHWYOLIEJIAMV-AUFKXYATSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
SMILES canonique |
CCCCCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


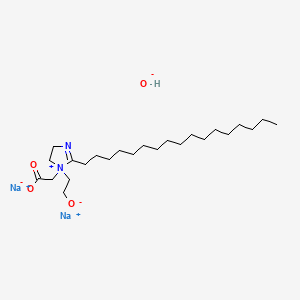
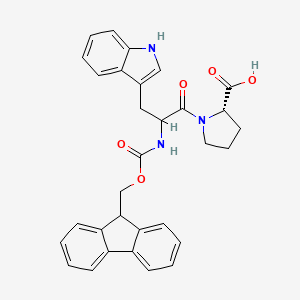
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)

![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
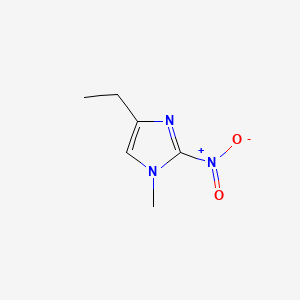
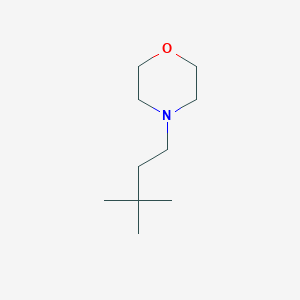
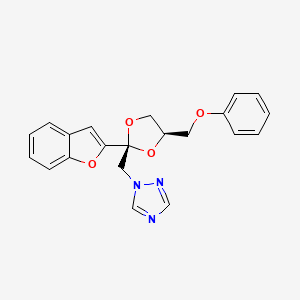
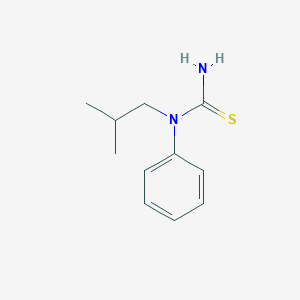
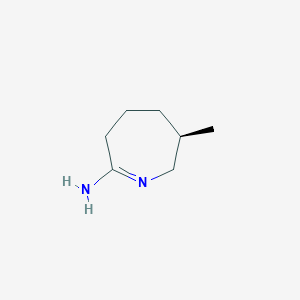
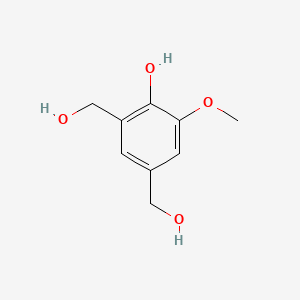
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
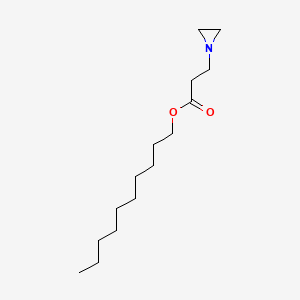
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
